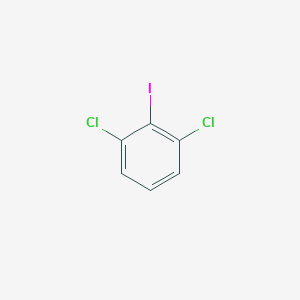

1,3-Dichloro-2-iodobenzene

Description

Properties

IUPAC Name |

1,3-dichloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPGXSFTXBOKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172818 | |

| Record name | 2,6-Dichloroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19230-28-5 | |

| Record name | 1,3-Dichloro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19230-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloroiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019230285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichloro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloro-2-iodobenzene (CAS No. 19230-28-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Polysubstituted Aryl Halide

1,3-Dichloro-2-iodobenzene is a polysubstituted aromatic organic compound featuring a benzene ring functionalized with two chlorine atoms and one iodine atom.[1] As a halogenated benzene derivative, it serves as a highly versatile and strategic building block in modern organic synthesis. Its utility stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more labile and susceptible to oxidative addition by transition metal catalysts compared to the more robust carbon-chlorine (C-Cl) bonds. This reactivity difference allows for selective functionalization at the 2-position, making it an invaluable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] This guide provides an in-depth analysis of its properties, reactivity, and application, offering field-proven insights for its effective use in a research and development setting.

Section 1: Core Properties and Safety Mandates

A thorough understanding of a reagent's physicochemical properties and safety profile is a prerequisite for its successful and safe implementation in any experimental workflow.

Physicochemical Characteristics

This compound is typically a solid at room temperature, appearing as a white to off-white or yellow crystalline powder or lump.[2][3] It exhibits low solubility in water but is soluble in organic solvents like methanol.[1][2]

| Property | Value | Source(s) |

| CAS Number | 19230-28-5 | [4][5] |

| Molecular Formula | C₆H₃Cl₂I | [1][4][5] |

| Molecular Weight | 272.89 g/mol | [4] |

| Appearance | White to Orange to Green powder to lump | |

| Melting Point | 62.0 to 66.0 °C | [2] |

| IUPAC Name | This compound | [4][6] |

| Synonyms | 2,6-Dichloroiodobenzene, 2,6-Dichlorophenyl iodide | [1][5] |

| InChI Key | ZMPGXSFTXBOKFM-UHFFFAOYSA-N | [1][4][6] |

GHS Hazard Profile & Safe Handling

As a halogenated aromatic compound, this compound requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[3][4][7]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Prevention (P-Statements):

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[3][7] It should be stored locked up and protected from light.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][7]

Section 2: Reactivity Profile and Mechanistic Considerations

The synthetic power of this compound lies in the chemoselective reactivity of the C-I bond. In transition metal-catalyzed cross-coupling reactions, the C-I bond will undergo oxidative addition to a low-valent metal center (e.g., Pd(0)) far more readily than the C-Cl bonds. This is due to the lower bond dissociation energy of the C-I bond (~220 kJ/mol) compared to the C-Cl bond (~397 kJ/mol). This allows the iodine to act as a selective leaving group, preserving the chlorine atoms for potential subsequent transformations.

This reagent is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.[8][9] The general catalytic cycle for these transformations is a well-established paradigm in organic chemistry.[10][11]

Sources

- 1. CAS 19230-28-5: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 2,6-Dichloroiodobenzene | C6H3Cl2I | CID 140498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. calibrechem.com [calibrechem.com]

- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

1,3-dichloro-2-iodobenzene physical properties

An In-Depth Technical Guide to 1,3-Dichloro-2-iodobenzene: Properties, Safety, and Applications

Introduction

This compound is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms and one iodine atom at positions 1, 3, and 2, respectively. This substitution pattern imparts specific physical properties and chemical reactivity, making it a valuable intermediate in organic synthesis. For researchers and professionals in drug development and materials science, understanding the nuanced properties of this molecule is critical for its effective application. Its utility stems from the presence of multiple reactive sites, particularly the carbon-iodine bond, which is susceptible to various transformations, including metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physical properties, chemical identity, safety protocols, and synthetic applications, grounded in authoritative data.

Chemical Identity and Structure

The unique arrangement of three halogen atoms on the benzene ring defines the steric and electronic nature of this compound. The iodine atom, being the most reactive and largest of the halogens present, is the primary site for many synthetic transformations, while the flanking chlorine atoms exert significant electron-withdrawing inductive effects.

dot graph { layout=neato; node [shape=plaintext]; edge [style=invis];

// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes I [label="I", pos="1.732,1!"]; Cl1 [label="Cl", pos="-1.732,1!"]; Cl2 [label="Cl", pos="0,-2!"]; H1 [label="H", pos="1.732,-1!"]; H2 [label="H", pos="-1.732,-1!"]; H3 [label="H", pos="0,2!"];

// Position the ring carbons C1 [pos="0.866,0.5!"]; C2 [pos="-0.866,0.5!"]; C3 [pos="-0.866,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.866,-0.5!"]; C6 [pos="0,1!"];

// Draw the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1 [style=solid];

// Attach substituents C6 -- I [style=solid]; C2 -- Cl1 [style=solid]; C4 -- Cl2 [style=solid]; C5 -- H1 [style=solid]; C3 -- H2 [style=solid]; C1 -- H3 [style=solid]; } } Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2,6-Dichloroiodobenzene, 1-Iodo-2,6-dichlorobenzene, 2,6-Dichlorophenyl iodide | [3][4][5] |

| CAS Number | 19230-28-5 | [2][6] |

| Molecular Formula | C₆H₃Cl₂I | [3][4][6] |

| Molecular Weight | 272.89 - 272.90 g/mol | [2][6] |

| InChI Key | ZMPGXSFTXBOKFM-UHFFFAOYSA-N | [2][3] |

| SMILES | ClC1=CC=CC(Cl)=C1I |[2][3] |

Physical and Chemical Properties

The physical state and thermal properties of this compound are crucial for determining appropriate reaction conditions, purification methods, and storage requirements. It is a solid at room temperature, appearing as a white to off-white or sometimes greenish powder or lump.[3][4][7] Its halogenated nature results in low solubility in water but good solubility in various organic solvents such as methanol.[3][7]

Table 2: Core Physical Properties

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Physical State | Solid | At 20°C | [3][4][7] |

| Appearance | White to Orange to Green powder to lump | Color can vary with purity and age | [3][7] |

| Melting Point | 62 - 68 °C (144 - 154 °F) | Range reflects slight variations in reported data | [6][7][8] |

| Boiling Point | 79 °C at 1 torr | Boiling point at reduced pressure | [6] |

| Water Solubility | Low / Insoluble | Typical for polyhalogenated aromatic compounds | [3][9] |

| Organic Solvent Solubility | Soluble in methanol | More soluble in organic solvents than in water | [3][7] |

| Sensitivity | Light sensitive | Requires protection from light during storage |[7] |

Reactivity and Synthetic Utility

The synthetic value of this compound is primarily derived from the high reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making this compound an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings.[10] These reactions are foundational in modern medicinal chemistry for the construction of complex molecular architectures, particularly biaryl structures, which are prevalent in pharmaceuticals.[10]

The electron-withdrawing effects of the two chlorine atoms further influence the reactivity of the aromatic ring.[3] This electronic property, combined with the steric hindrance provided by the 2,6-substitution pattern, can be leveraged to achieve regioselective functionalization. Furthermore, as an iodoarene, it can serve as a precursor to hypervalent iodine(III) reagents, such as iodobenzene dichlorides (PhICl₂).[11][12] These reagents are powerful, yet environmentally benign, oxidants and chlorinating agents used for various transformations, including the oxidation of alcohols and the chlorination of alkenes.[11][12]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant and requires careful management to avoid exposure.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Code | Description | Source(s) |

|---|---|---|---|

| Skin Irritation | H315 | Causes skin irritation | [7][13] |

| Eye Irritation | H319 | Causes serious eye irritation | [7][13] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[14] |

Handling Protocols:

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][13] An N95 dust mask is recommended when handling the powder.[14]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[8][13] Do not eat, drink, or smoke in the work area.[9]

Storage and Disposal:

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8][9][13] Due to its light sensitivity, it should be stored in a dark place or an amber bottle.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]

Experimental Protocol: Synthesis of an Iodoarene Dichloride

To illustrate the reactivity of the iodoarene functional group, the following is a representative protocol for the preparation of an iodobenzene dichloride. This reaction transforms the iodine(I) center to a hypervalent iodine(III) center, creating a potent oxidizing and chlorinating agent.[11] This protocol demonstrates the causality behind the experimental choices, such as the need for anhydrous conditions and protection from light.

Methodology:

-

Reaction Setup: In a three-necked flask protected from light, equip a mechanical stirrer, a gas inlet tube, and an outlet connected to a calcium chloride drying tube. The exclusion of moisture is critical as iodoarene dichlorides are susceptible to hydrolysis.[15]

-

Charging Reactants: Add this compound to the flask, followed by a suitable volume of dry, ethanol-free chloroform.[15]

-

Chlorination: Cool the flask in an ice-salt bath to control the exothermicity of the reaction. Introduce dry chlorine gas through the inlet tube into the solution. Continue the gas flow until the solution is saturated and an excess of chlorine is present, indicated by a persistent yellow-green color.[15]

-

Product Isolation: The product, 1,3-dichloro-2-iodo-1,1-dichlorobenzene, will precipitate as yellow crystals.[15] Collect the solid by suction filtration.

-

Purification: Wash the collected crystals sparingly with a small amount of cold, dry chloroform to remove any unreacted starting material. Air-dry the product on filter paper. The product should be used relatively quickly as iodoarene dichlorides can decompose upon prolonged storage.[15]

Applications in Research and Drug Development

Halogenated aromatic compounds are ubiquitous in medicinal chemistry and materials science. This compound serves as a key building block for more complex molecules.

-

Pharmaceutical Synthesis: As a reactive aryl iodide, it is a precursor for synthesizing biaryl and other complex scaffolds found in many active pharmaceutical ingredients (APIs).[3][10] The chlorine substituents can modulate the lipophilicity and metabolic stability of the final compound, which are critical pharmacokinetic properties.

-

Agrochemicals: The compound is also used in the synthesis of novel pesticides and herbicides, where the specific halogenation pattern can contribute to biological activity.[3]

-

Materials Science: It has been utilized as a starting material in the multi-step synthesis of unique macrocyclic structures, such as cupped oxacyclophanes and other cyclophanes, which have applications in host-guest chemistry and molecular recognition.[14]

-

Positron Emission Tomography (PET): The broader class of iodoarenes and their derivatives (iodonium salts) are crucial precursors in the synthesis of PET radioligands, which are used for medical imaging of biological targets like brain receptors.[16]

Conclusion

This compound is a synthetically versatile chemical intermediate with a well-defined set of physical and chemical properties. Its value to researchers in drug discovery and organic synthesis lies in the predictable reactivity of its carbon-iodine bond, which allows for its incorporation into complex molecular frameworks through robust methods like palladium-catalyzed cross-coupling. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for leveraging its full potential in the laboratory and beyond.

References

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. CAS 19230-28-5: this compound | CymitQuimica [cymitquimica.com]

- 4. Benzene, 1,3-dichloro-2-iodo- | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. 19230-28-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. This compound | 19230-28-5 | TCI AMERICA [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. calibrechem.com [calibrechem.com]

- 11. Iodobenzene dichloride - Wikipedia [en.wikipedia.org]

- 12. Iodobenzene dichloride [organic-chemistry.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 2,6-二氯碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,3-Dichloro-2-iodobenzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-iodobenzene is a halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two chlorine atoms flanking an iodine atom on a benzene ring, imparts specific reactivity that makes it a valuable precursor in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and key applications of this compound, with a particular focus on its role in medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂I | [1], [2] |

| Molecular Weight | 272.90 g/mol | [1], |

| Appearance | White to orange to green powder or lump | , [2] |

| Melting Point | 62.0 to 66.0 °C | |

| Solubility | Soluble in organic solvents, low solubility in water | [3] |

| CAS Number | 19230-28-5 | [4], |

Synthesis of this compound

The regioselective synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction, starting from the readily available 2,6-dichloroaniline. Direct iodination of 1,3-dichlorobenzene is generally not a viable method as it leads to a mixture of isomers due to the ortho-, para-directing nature of the chlorine substituents and steric hindrance at the C2 position.

The Sandmeyer reaction provides a reliable and controlled method for introducing the iodine atom at the desired position.[5] This classic transformation in organic chemistry involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile, in this case, iodide.[5][6]

Experimental Protocol: Synthesis via Sandmeyer Reaction

The following protocol outlines the synthesis of this compound from 2,6-dichloroaniline.

Step 1: Diazotization of 2,6-Dichloroaniline

-

In a reaction vessel equipped with a stirrer and a cooling bath, suspend 2,6-dichloroaniline in an aqueous solution of a strong mineral acid, such as hydrochloric acid.

-

Cool the mixture to 0-5 °C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline suspension. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full conversion to the 2,6-dichlorobenzenediazonium chloride.

Step 2: Sandmeyer Reaction

-

In a separate vessel, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the complete substitution of the diazonium group.

Step 3: Work-up and Purification

-

Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for quality control and for confirming the success of the synthesis. Below are the expected spectroscopic data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in a solvent like CDCl₃ is expected to show a characteristic pattern for the three aromatic protons. The proton at the C4 position will likely appear as a triplet, while the protons at the C5 and C6 positions will appear as a doublet of doublets or a multiplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene ring. The carbon atom attached to the iodine (C2) will be significantly shifted downfield. The chemical shifts of the other carbons will be influenced by the electron-withdrawing effects of the chlorine and iodine atoms.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (272.90 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and C-Cl and C-I stretching vibrations.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bonds, making it amenable to a variety of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

-

Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the iodine atom of this compound can be selectively coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[7] This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C2 position, while leaving the two chlorine atoms intact for potential further functionalization.

Sources

- 1. Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Portico [access.portico.org]

- 4. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Benzene, 1,3-dichloro- [webbook.nist.gov]

An In-Depth Technical Guide to 1,3-Dichloro-2-iodobenzene: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-iodobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms flanking an iodine atom, imparts specific reactivity that makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The presence of three distinct halogen atoms on the benzene ring allows for selective functionalization, primarily through cross-coupling reactions at the more reactive carbon-iodine bond. This guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, key reactions, and safe handling of this compound, offering field-proven insights for its effective utilization in research and development.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is This compound . However, in literature and chemical catalogs, it is frequently referred to by its common synonym, 2,6-dichloroiodobenzene .[1] A comprehensive list of its identifiers is provided in the table below to aid in its unambiguous identification.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonym | 2,6-dichloroiodobenzene |

| CAS Number | 19230-28-5 |

| Molecular Formula | C₆H₃Cl₂I |

| Molecular Weight | 272.90 g/mol |

| MDL Number | MFCD00060658 |

Physicochemical Properties

This compound is a solid at room temperature with low solubility in water but good solubility in common organic solvents.[1] The electron-withdrawing nature of the halogen substituents influences its electronic properties and reactivity in chemical transformations.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 64-67 °C |

| Boiling Point | Not readily available |

| Solubility | Insoluble in water; soluble in organic solvents such as chloroform, dichloromethane, and toluene. |

Synthesis of this compound

A reliable and regioselective method for the synthesis of this compound is the Sandmeyer-type reaction, starting from the commercially available 2,6-dichloroaniline. This classic transformation in organic chemistry involves the diazotization of a primary aromatic amine, followed by the substitution of the diazonium group with an iodide.

The synthesis of the precursor, 2,6-dichloroaniline, can be achieved from aniline through a multi-step process involving chlorination and subsequent reduction.

Experimental Protocol: Synthesis of this compound from 2,6-Dichloroaniline

This protocol is adapted from standard Sandmeyer reaction procedures.

Materials:

-

2,6-dichloroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Deionized water

-

Diethyl ether or Dichloromethane (for extraction)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 2,6-dichloroaniline followed by a mixture of concentrated hydrochloric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The addition is continued until a slight excess of nitrous acid is detected using starch-iodide paper.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

-

Caption: Synthesis of this compound via Sandmeyer reaction.

Key Reactions and Applications

The primary utility of this compound in organic synthesis stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more reactive towards oxidative addition with transition metal catalysts, such as palladium, compared to the more robust carbon-chlorine bonds. This reactivity difference allows for selective functionalization at the C2 position, making it a valuable substrate in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, enabling the synthesis of substituted biaryl compounds.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium(II) center, displacing the iodide.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, phenylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Add the degassed solvent system via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dichloro-1,1'-biphenyl.

-

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (approximately δ 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be complex due to the unsymmetrical substitution.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon bearing the iodine atom will appear at a characteristically high field (low ppm value) due to the heavy atom effect. The carbons attached to chlorine will be shifted downfield.

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 272, with characteristic isotopic patterns for the two chlorine atoms. Fragmentation will likely involve the loss of iodine and chlorine atoms.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.

Hazard Summary:

-

Harmful if swallowed or in contact with skin.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from light.

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its differential halogen reactivity allows for selective functionalization, particularly through Suzuki-Miyaura cross-coupling reactions, providing access to a wide range of complex biaryl structures. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, will enable researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

-

PubChem. 2,6-Dichloroiodobenzene. [Link]

-

Organic Syntheses. Iodobenzene. [Link]

- Google Patents. CN103524358A - Synthetic method of 2, 6-dichloroaniline.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dichloroiodobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

2,6-Dichloroiodobenzene (CAS No: 19230-28-5) is a halogenated aromatic compound of significant interest in synthetic organic chemistry.[1] Structurally, it is a benzene ring substituted with an iodine atom at position 1 and two chlorine atoms at positions 2 and 6. Its chemical formula is C₆H₃Cl₂I, and it has a molecular weight of approximately 272.90 g/mol .[2][3][4]

The utility of 2,6-dichloroiodobenzene lies in its role as a versatile synthetic intermediate. The sterically hindered and electronically distinct nature of its substitution pattern makes it a valuable building block for complex molecular architectures. It serves as a key starting material in the multi-step synthesis of various advanced compounds, including:

-

Pharmaceutical Agents: It is a reactant in the synthesis of potent and balanced norepinephrine and serotonin reuptake inhibitors.[5][6]

-

Advanced Materials: It is used to prepare macrocyclic compounds such as cupped oxacyclophanes and other novel cyclophanes with unique molecular cavities.[2]

-

Organometallic Chemistry: It is employed in the preparation of specialized ligands, such as 2,6-terphenyl carboxylic acid ligands, and for coupling with organometallic complexes.[2]

This guide provides a detailed examination of a reliable synthetic route to 2,6-dichloroiodobenzene and the analytical methods required to verify its identity and purity.

Synthetic Strategy: Diazotization-Iodination of 2,6-Dichloroaniline

The most common and efficient laboratory-scale synthesis of 2,6-dichloroiodobenzene begins with the readily available precursor, 2,6-dichloroaniline. The transformation is achieved via a two-step, one-pot sequence involving the formation of an aryl diazonium salt, followed by its substitution with an iodide ion.

Principle of the Reaction

The core of this synthesis is the diazotization of a primary aromatic amine. This reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7] This produces a highly reactive intermediate, the 2,6-dichlorobenzenediazonium salt.

Following its formation, the diazonium group (-N₂⁺) is displaced by an iodide ion (I⁻), typically sourced from potassium iodide (KI). While the displacement of diazonium salts with halides is generally known as the Sandmeyer reaction, which often requires a copper(I) catalyst, the iodination reaction is an exception.[8][9] The reaction with iodide is sufficiently facile that it proceeds readily without the need for a metal catalyst.[10][11]

Causality of Experimental Design

A robust protocol is built on understanding the function and necessity of each reagent and condition:

-

Starting Material: 2,6-dichloroaniline is the logical precursor as the amino group provides a synthetic handle for introducing the diazonium functionality at the desired position, which is then replaced by iodine.

-

In Situ Generation of Nitrous Acid: Nitrous acid is unstable and decomposes readily. Therefore, it is generated within the reaction mixture at low temperatures by reacting sodium nitrite with a strong acid. This ensures a controlled and continuous supply of the diazotizing agent.[12]

-

Critical Role of Low Temperature (0–5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures, where they can decompose prematurely, leading to side products and a violent release of nitrogen gas.[10] Maintaining a temperature range of 0–5 °C throughout the diazotization step is paramount to ensure the stability of the diazonium intermediate, maximizing the yield and safety of the procedure.

-

Nucleophilic Displacement: The iodide ion is an excellent nucleophile and readily attacks the diazonium salt, displacing the nitrogen group, which leaves as highly stable dinitrogen (N₂) gas. This irreversible loss of gas drives the reaction to completion.

Detailed Synthesis Protocol

Materials:

-

2,6-dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer and a thermometer, a solution of concentrated hydrochloric acid in water is prepared and cooled to 0 °C in an ice-salt bath. 2,6-dichloroaniline is then added portion-wise while stirring, maintaining the temperature below 5 °C to form the corresponding hydrochloride salt suspension.

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred suspension from step 1. The rate of addition is carefully controlled to ensure the temperature of the reaction mixture does not exceed 5 °C. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Iodide Substitution: A separate aqueous solution of potassium iodide is prepared and added slowly to the cold diazonium salt solution. A dark precipitate may form.

-

Decomposition of the Diazonium Salt: After the addition of KI is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then gently heated (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. This step ensures the complete conversion of the diazonium salt to the final product.

-

Workup and Purification:

-

The reaction mixture is cooled to room temperature. A small amount of sodium thiosulfate solution may be added to quench any excess iodine that may have formed.

-

The mixture is transferred to a separatory funnel, and the product is extracted with an organic solvent like diethyl ether.

-

The combined organic layers are washed with water, then with a dilute sodium thiosulfate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. .

-

The resulting crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield 2,6-dichloroiodobenzene as a crystalline solid.

-

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and subsequent characterization process.

Caption: Workflow from 2,6-dichloroaniline to pure product and characterization.

Characterization and Quality Control

Affirming the identity and purity of the synthesized 2,6-dichloroiodobenzene is a critical final step. This is achieved through a combination of physical property measurements and spectroscopic analysis.

Physical Properties

The purified product should be a white to light yellow crystalline solid.[6] A sharp melting point close to the literature value is a strong indicator of high purity.

Spectroscopic Verification

-

¹H NMR Spectroscopy: Due to the molecule's C₂ᵥ symmetry, the proton NMR spectrum is expected to be relatively simple and highly characteristic. There are two distinct types of aromatic protons:

-

H4: The single proton at the 4-position (para to the iodine) is coupled to the two equivalent H3/H5 protons, and should appear as a triplet .

-

H3/H5: The two equivalent protons at the 3 and 5-positions are each coupled to the H4 proton and should appear as a doublet .

-

-

Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups. Expected absorptions include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C stretching within the aromatic ring (~1600-1400 cm⁻¹), and characteristic absorptions for C-Cl and C-I bonds in the fingerprint region (below 1000 cm⁻¹).[1]

-

Mass Spectrometry (MS): Mass spectrometry provides definitive evidence of the molecular weight. The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z ≈ 272.[4] A key feature will be the isotopic pattern of this peak. Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), the M⁺ peak will be accompanied by an M+2 peak of approximately 65% the intensity of M⁺, and an M+4 peak of about 10% intensity, which is a classic signature for a dichloro-substituted compound.

Data Summary Table

| Property | Expected Value | Source(s) |

| CAS Number | 19230-28-5 | [1][2] |

| Molecular Formula | C₆H₃Cl₂I | [1][4] |

| Molecular Weight | 272.90 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 64-67 °C | [2][3][6] |

| ¹H NMR | Aromatic region: 1 triplet, 1 doublet | - |

| Mass Spectrum (m/z) | Molecular ion peak at ~272 with characteristic Cl₂ isotopic pattern | [4] |

Safety and Handling

2,6-Dichloroiodobenzene is a chemical that requires careful handling in a laboratory setting.

-

GHS Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Recommended PPE: Appropriate personal protective equipment, including a dust mask (e.g., N95), safety goggles or eyeshields, and chemical-resistant gloves, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 2,6-dichloroiodobenzene from 2,6-dichloroaniline via a diazotization-iodination sequence is a reliable and well-established method. The success of this procedure hinges on the careful control of reaction temperature to manage the stability of the crucial diazonium salt intermediate. Subsequent verification of the final product's identity and purity through a suite of standard analytical techniques, including NMR, IR, and mass spectrometry, ensures the material is suitable for its intended use in advanced chemical synthesis.

References

-

PubChem. (n.d.). 2,6-Dichloroiodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). 2,6-Dichloroiodobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iodobenzene dichloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Dichloroiodobenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemdad. (n.d.). 2,6-DICHLOROIODOBENZENE. Retrieved from [Link]

-

Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iodoxybenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (2016). Processes for the diazotization of 2,5-dichloroanilines.

-

Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Prog. Color Colorants Coat. 2, 61-70. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

- 1. 2,6-Dichloroiodobenzene | C6H3Cl2I | CID 140498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-二氯碘苯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2,6-Dichloroiodobenzene [webbook.nist.gov]

- 5. 2,6-DICHLOROIODOBENZENE | 19230-28-5 [chemicalbook.com]

- 6. 2,6-DICHLOROIODOBENZENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Khan Academy [khanacademy.org]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

Spectroscopic Data for 1,3-Dichloro-2-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-iodobenzene, also known as 2,6-dichloroiodobenzene, is a halogenated aromatic compound with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and one iodine atom, makes it a versatile building block for creating more complex molecules. The precise characterization of this compound is paramount to ensure the integrity and success of these synthetic endeavors. This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No. 19230-28-5), offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles. This guide is designed to serve as a comprehensive resource for researchers, enabling a thorough understanding of the compound's structural features and facilitating its effective use in the laboratory.

Molecular Structure and Isomerism

The molecular formula of this compound is C₆H₃Cl₂I. The substitution pattern on the benzene ring gives rise to several structural isomers, each with unique physical and chemical properties. Understanding the spectroscopic differences between these isomers is crucial for unambiguous identification. This guide will focus on the 1,3-dichloro-2-iodo isomer while drawing comparisons with other isomers where relevant to highlight the subtleties of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic protons and carbons, respectively.

¹H NMR Spectroscopy

Predicted ¹H NMR Data:

Due to the limited availability of experimental spectra for this compound, we can predict the expected ¹H NMR spectrum based on the analysis of its isomers and the known effects of halogen substituents on aromatic chemical shifts. The three aromatic protons are chemically non-equivalent and are expected to exhibit a complex splitting pattern.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Triplet | 1H | H-4 |

| ~ 7.0 - 7.2 | Doublet of doublets | 2H | H-3, H-5 |

Interpretation and Causality:

The electron-withdrawing nature of the chlorine and iodine atoms deshields the aromatic protons, causing them to resonate at a relatively downfield region of the spectrum. The proton at the 4-position (H-4) is expected to appear as a triplet due to coupling with the two adjacent protons (H-3 and H-5). The protons at the 3- and 5-positions are expected to be nearly equivalent and appear as a doublet of doublets due to coupling with H-4 and a smaller long-range coupling with each other.

Experimental Protocol for ¹H NMR Spectroscopy:

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

Similar to the ¹H NMR, the ¹³C NMR spectrum can be predicted based on the analysis of its isomers and substituent effects. The molecule has six unique carbon atoms in the aromatic region.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | C-1, C-3 (bearing Cl) |

| ~ 100 - 105 | C-2 (bearing I) |

| ~ 130 - 135 | C-4 |

| ~ 128 - 132 | C-5 |

| ~ 125 - 129 | C-6 |

Interpretation and Causality:

The carbons directly attached to the electronegative halogen atoms (C-1, C-2, and C-3) are significantly deshielded and appear at the downfield end of the aromatic region. The carbon bearing the iodine atom (C-2) is expected to be the most deshielded due to the "heavy atom effect". The remaining carbons (C-4, C-5, and C-6) will resonate at more upfield positions.

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum to single lines for each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Expected Mass Spectrum Data:

| m/z | Relative Intensity | Assignment |

| 272 | High | [M]⁺ (Molecular ion, with ³⁵Cl) |

| 274 | Moderate | [M+2]⁺ (Isotope peak, with one ³⁷Cl) |

| 276 | Low | [M+4]⁺ (Isotope peak, with two ³⁷Cl) |

| 145 | Moderate | [M - I]⁺ |

| 110 | High | [M - I - Cl]⁺ |

Interpretation and Causality:

The mass spectrum of this compound is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio). The base peak is often the molecular ion. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms. The loss of the iodine atom (mass = 127) would result in a fragment at m/z 145. Subsequent loss of a chlorine atom would lead to a fragment at m/z 110.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

Caption: Workflow for acquiring an EI mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C stretching (aromatic ring) |

| 850 - 550 | C-Cl stretching |

| ~750 | C-H out-of-plane bending |

Interpretation and Causality:

The IR spectrum of this compound is expected to show characteristic absorptions for a substituted benzene ring. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The strong absorptions in the lower frequency region (850-550 cm⁻¹) are indicative of the C-Cl stretching vibrations. The pattern of C-H out-of-plane bending in the "fingerprint" region can sometimes provide information about the substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Caption: Workflow for acquiring an ATR-IR spectrum.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided a comprehensive overview of the expected NMR, MS, and IR spectroscopic data, along with the underlying principles of interpretation and standard experimental protocols. While experimental data for this specific compound is not widely published, the predictive analysis based on its isomers and the general principles of spectroscopy for halogenated benzenes offers a robust framework for its identification and characterization. Researchers are encouraged to use this guide as a reference for their work with this important synthetic building block.

References

-

PubChem. 2,6-Dichloroiodobenzene. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the ¹H NMR Spectrum of 1,3-Dichloro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-dichloro-2-iodobenzene. The document begins with a theoretical examination of the molecular structure, predicting the chemical shifts, multiplicities, and coupling constants of the aromatic protons. It then outlines a robust, self-validating experimental protocol for acquiring a high-quality spectrum. The core of the guide is a detailed interpretation of the spectral data, correlating the observed signals to the specific protons on the benzene ring. This analysis is supported by visual aids, including molecular structure and spin-spin coupling diagrams, and a comprehensive data summary table. The guide is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of halogenated aromatic compounds.

Introduction: Structure and Spectroscopic Preliminaries

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₃Cl₂I.[1] The benzene ring is substituted with three halogen atoms, which significantly influence the electronic environment and, consequently, the magnetic resonance of the remaining three aromatic protons. Understanding the ¹H NMR spectrum is crucial for verifying the compound's identity and purity, which is vital in fields like medicinal chemistry and materials science where such compounds are often used as synthetic intermediates.[1]

The key to interpreting the spectrum lies in understanding the interplay of several factors:

-

Symmetry: The molecule possesses a C₂ axis of symmetry, which renders the protons at positions 4 and 6 chemically equivalent. However, due to their relationship with the proton at position 5, they are magnetically non-equivalent, leading to a more complex spectrum than might be initially expected.

-

Substituent Effects: The electronegativity and magnetic anisotropy of the chlorine and iodine atoms deshield the adjacent protons, shifting their resonance signals downfield.[2][3][4] The aromatic ring current itself causes a significant downfield shift for all protons attached to it.[4][5]

-

Spin-Spin Coupling: The three aromatic protons are coupled to each other, resulting in characteristic splitting patterns (multiplicities) that provide definitive information about their relative positions on the ring.[6][7]

This guide will systematically deconstruct these factors to provide a clear and predictive model for the ¹H NMR spectrum of this molecule.

Theoretical Prediction and Analysis

Before acquiring a spectrum, a robust prediction can be formulated based on established principles of NMR spectroscopy.[8]

Molecular Structure and Proton Environments

The structure of this compound contains three distinct proton environments, labeled H-4, H-5, and H-6 for clarity. Due to the substitution pattern, the molecule lacks a plane of symmetry that would make H-4 and H-6 equivalent. Therefore, we expect to see three distinct signals in the aromatic region of the spectrum.

Caption: Molecular structure of this compound with proton labeling.

Predicted Chemical Shifts (δ)

The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. The dominant effect is inductive withdrawal, which deshields the protons and moves their signals downfield from the standard benzene value of ~7.3 ppm.[4][8]

-

H-5: This proton is situated meta to both chlorine atoms and para to the iodine atom. It is expected to be the most shielded of the three protons, appearing furthest upfield in the aromatic region.

-

H-4 and H-6: These protons are ortho to one chlorine atom and meta to the other chlorine and the iodine atom. The strong deshielding effect of the ortho chlorine atom will shift these signals significantly downfield. Due to the different neighboring substituents, H-4 (adjacent to iodine) and H-6 (adjacent to chlorine) will have slightly different chemical shifts.

Based on empirical additivity rules and data from similar halogenated benzenes, the expected chemical shift region for these protons is between 7.0 and 7.5 ppm .[9][10]

Predicted Spin-Spin Splitting

The splitting pattern is governed by the number of adjacent, non-equivalent protons (n), following the n+1 rule.

Caption: J-coupling (spin-spin) relationships in this compound.

-

Signal for H-5: This proton is coupled to both H-4 and H-6, which are ortho to it. This will split the H-5 signal into a triplet (t) . The ortho coupling constant (³J) in benzene rings is typically in the range of 7-9 Hz.[7]

-

Signals for H-4 and H-6: Each of these protons is coupled to H-5 (ortho) and to each other (meta). The ortho coupling (³J) will cause a large splitting, while the meta coupling (⁴J) will cause a smaller splitting (typically 1-3 Hz).[7] This will result in each signal appearing as a doublet of doublets (dd) .

Summary of Predictions

The following table summarizes the anticipated ¹H NMR spectral data.

| Proton | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Predicted Chemical Shift (δ, ppm) |

| H-5 | Triplet (t) | ³J(H5-H4) ≈ 8, ³J(H5-H6) ≈ 8 | Most Upfield (~7.1-7.3) |

| H-4 / H-6 | Doublet of Doublets (dd) | ³J(ortho) ≈ 8, ⁴J(meta) ≈ 2 | Most Downfield (~7.3-7.5) |

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and instrument setup. This protocol is designed to ensure data integrity.

Materials and Equipment

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes (high precision)

-

Volumetric flasks and pipettes

-

NMR Spectrometer (≥400 MHz recommended for better resolution)

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial. The use of CDCl₃ is standard as it is a relatively non-polar solvent that dissolves many organic compounds and has a well-defined residual peak.[13]

-

Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detection coil (typically ~4-5 cm).

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is critical for stabilizing the magnetic field.

-

Validation Point 1: Shimming. Optimize the magnetic field homogeneity (shimming) by observing the shape of the lock signal or a strong singlet like TMS. A well-shimmed sample will produce sharp, symmetrical peaks, which is essential for resolving the fine splitting of the doublet of doublets.

-

Set the reference chemical shift. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.[14]

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to encompass the entire expected range of proton signals (e.g., 0 to 10 ppm).

-

Validation Point 2: Phasing and Baseline Correction. After acquisition, carefully phase the spectrum to ensure all peaks have a pure absorption shape. Apply a baseline correction algorithm to ensure the baseline is flat. This is crucial for accurate integration.

-

-

Data Processing:

-

Integrate the signals. The relative integrals of the aromatic peaks should correspond to a 1:1:1 ratio.

-

Measure the chemical shifts (δ) and coupling constants (J) for each multiplet.

-

Spectral Interpretation and Discussion

While an actual experimental spectrum is not available, based on data for the closely related 1,3-dichlorobenzene, we can refine our analysis. In 1,3-dichlorobenzene, the proton between the two chlorines (analogous to our H-5, but at position 2) is a triplet at ~7.33 ppm, while the other protons form complex multiplets around 7.20 ppm.[15]

For this compound, the large iodine atom introduces significant steric and electronic perturbations.[2][3] The iodine's anisotropic effect can further influence the chemical shifts of nearby protons.

Analysis of an Exemplary Spectrum:

-

Triplet (t): A signal appearing as a clean triplet with a J-value of ~8.0 Hz would be definitively assigned to H-5 . Its integration should correspond to one proton.

-

Doublet of Doublets (dd): Two distinct signals, each integrating to one proton and appearing as a doublet of doublets, would be assigned to H-4 and H-6 .

-

Both signals should exhibit the same large ortho coupling constant (~8.0 Hz) matching the splitting of the H-5 triplet.

-

Both signals will also show a smaller meta coupling constant (~2.0 Hz) from their interaction with each other.

-

The specific assignment of the two downfield signals to either H-4 or H-6 would require advanced techniques like 2D NOESY or detailed computational modeling, as the subtle differences in their electronic environments are difficult to predict with certainty from first principles alone.[2]

-

Advanced Considerations

-

Solvent Effects: While CDCl₃ is a common choice, running the spectrum in an aromatic solvent like benzene-d₆ can induce Aromatic Solvent Induced Shifts (ASIS).[16] This can alter the chemical shifts and sometimes improve the resolution between overlapping signals, providing an additional layer of confirmation for assignments.[16][17][18][19]

-

2D NMR Spectroscopy: A ¹H-¹H COSY (Correlation Spectroscopy) experiment would be the definitive method to confirm the coupling relationships. Cross-peaks would be observed between H-4/H-5 and H-5/H-6, visually confirming the ortho couplings. A weaker cross-peak might also be visible between H-4 and H-6, confirming the meta coupling.

Conclusion

The ¹H NMR spectrum of this compound is a classic example of a complex aromatic spin system. A thorough understanding of substituent effects and coupling rules allows for a confident prediction of the spectrum, which should feature a triplet and two doublets of doublets in the aromatic region. The provided experimental workflow ensures the acquisition of high-fidelity data, which is paramount for accurate structural elucidation in research and development settings.

References

-

AIP Publishing. Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics. [Link]

-

Defense Technical Information Center. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

-

PubMed. Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. National Library of Medicine. [Link]

-

Analytical Chemistry. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. ACS Publications. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]

-

PubMed. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. National Library of Medicine. [Link]

-

Canadian Science Publishing. SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry. [Link]

-

J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]

-

ACS Publications. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. [Link]

-

Slideshare. Aromatic allylic-nmr-spin-spin-coupling. Slideshare. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

PubChem. 2,6-Dichloroiodobenzene. National Center for Biotechnology Information. [Link]

-

Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

-

Nanalysis. Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]

-

Reddit. How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

-

OrganicChemGuide. 1H NMR Chemical Shifts. organic-chemistry-tutor.com. [Link]

-

AIP Publishing. On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds. AIP Publishing. [Link]

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

-

Royal Society of Chemistry. Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Information. Royal Society of Chemistry. [Link]

-

YouTube. How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. YouTube. [Link]

-

YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison Department of Chemistry. [Link]

Sources

- 1. CAS 19230-28-5: this compound | CymitQuimica [cymitquimica.com]

- 2. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. organicchemistryguide.com [organicchemistryguide.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Aromatic allylic-nmr-spin-spin-coupling | PPTX [slideshare.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chemscene.com [chemscene.com]

- 12. This compound, 98% | Fisher Scientific [fishersci.ca]

- 13. reddit.com [reddit.com]

- 14. rsc.org [rsc.org]

- 15. 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum [chemicalbook.com]

- 16. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

Solubility of 1,3-dichloro-2-iodobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1,3-Dichloro-2-iodobenzene in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 19230-28-5), a key halogenated aromatic intermediate in pharmaceutical and agrochemical synthesis.[1] While specific quantitative solubility data is not extensively published, this document synthesizes foundational physicochemical principles to establish a robust predictive solubility profile across various classes of organic solvents. As a Senior Application Scientist, my objective is to provide not just data, but a framework for understanding the molecular interactions that govern solubility. This guide details the theoretical underpinnings, presents a qualitative and estimated quantitative solubility profile, and provides a rigorous, field-proven experimental protocol for precise solubility determination. This self-validating methodology empowers researchers to generate reliable, in-house data critical for process development, reaction optimization, and formulation.

Physicochemical Profile of this compound

This compound is a polyhalogenated aromatic hydrocarbon with the molecular formula C₆H₃Cl₂I.[2][3] At standard conditions, it exists as a solid, typically a white to off-white powder or lump, with a melting point in the range of 62-66 °C.[2][4] Its molecular structure is the primary determinant of its physical properties and solubility behavior.

Key Structural Features:

-

Aromatic Core: The benzene ring provides a non-polar, hydrophobic foundation.

-

Halogen Substituents: The presence of two chlorine atoms and one iodine atom introduces significant electronic effects. Halogens are electronegative, creating polar C-X bonds and contributing to the molecule's overall dipole moment.[5]

-

Polarizability: The large iodine atom has a diffuse electron cloud, making it highly polarizable. This enhances its capacity for London dispersion forces, which are critical for interactions with non-polar and moderately polar solvents.[6]

The compound is characterized by low solubility in water and significantly higher solubility in organic solvents, a typical trait of halogenated benzenes.[1][7]

| Property | Value | Source |

| CAS Number | 19230-28-5 | [1][8] |

| Molecular Formula | C₆H₃Cl₂I | [1][2] |

| Molecular Weight | 272.89 g/mol | [2][8] |

| Physical State | Solid | [1][3] |

| Melting Point | 62-66 °C | [4] |

| Calculated logP | 3.598 | [8][9] |

Core Principles of Solubility for Halogenated Aromatics

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The adage "like dissolves like" serves as a foundational principle, where solubility is maximized when the intermolecular forces of the solute and solvent are similar.[10]

For halogenated benzenes, the key intermolecular forces at play are:

-

Van der Waals Forces: These are the dominant interactions, particularly London dispersion forces. The large, polarizable electron clouds of the benzene ring and the iodine atom allow for strong transient dipole-induced dipole interactions, which are best matched by non-polar or moderately polar aprotic solvents.[10]

-

Dipole-Dipole Interactions: The electronegativity difference between carbon and the halogen atoms (Cl, I) creates permanent dipoles in the C-X bonds, resulting in a net molecular dipole moment. Solvents with their own dipole moments can align to favorably interact with the solute, contributing to solvation.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must be sufficient to overcome the energy holding the molecules together in the crystal lattice.[10] The arrangement and packing of this compound molecules in their solid state will influence the energy barrier to dissolution.

The interplay of these factors dictates the compound's solubility profile across different solvent classes.

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile in Common Organic Solvents